(1H-Imidazol-4-YL)methanamine

Vue d'ensemble

Description

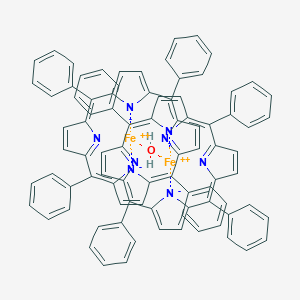

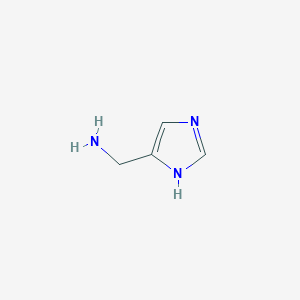

"(1H-Imidazol-4-YL)methanamine" is a chemical compound with the imidazole ring, which is known for its versatility in chemical reactions and its significance in pharmaceutical applications. Imidazole derivatives are crucial in medicinal chemistry due to their presence in various biologically active compounds.

Synthesis Analysis

The synthesis of imidazole derivatives can involve multicomponent reactions that yield substituted imidazopyrazines, demonstrating the nucleophilicity of the nitrogen atom of imidazoles. For example, one-pot three-component synthesis can produce imidazopyrazine derivatives in excellent yields, showcasing the robustness of this methodology (Galli et al., 2019).

Molecular Structure Analysis

The crystal structure of imidazole derivatives, such as (E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-Imidazol-4-yl]Methanimines, reveals isomorphism, with significant twists in the molecule and the overall structure stabilized by weak intermolecular interactions. This demonstrates the critical role of weak interactions in the crystal structures of similar compounds (Skrzypiec et al., 2012).

Chemical Reactions and Properties

Imidazole derivatives can undergo a variety of chemical reactions, including the formation of Pt(II) complexes that exhibit significant cytotoxic activity in cancer cells, similar to cisplatin. This indicates the potential of imidazole derivatives in forming DNA adducts and inducing cell cycle arrest (Ferri et al., 2013).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility and crystalline nature, can be influenced by their molecular structure. The synthesis and characterization of specific compounds, like Schiff base derivatives, show that these compounds are crystalline in nature with triclinic structures, affecting their solubility and interaction with other molecules (Al‐Hakimi et al., 2020).

Chemical Properties Analysis

The chemical properties of "this compound" and its derivatives can vary significantly, with some displaying potent antibacterial and antifungal activities. The synthesis and antimicrobial evaluation of certain derivatives have shown a variable degree of activity, highlighting the potential of these compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).

Applications De Recherche Scientifique

Synthesis of Imidazopyrazines : Galli et al. (2019) describe a novel one-pot multicomponent reaction to synthesize substituted imidazopyrazines. Here, 1H-(imidazol-5-yl)-N-substituted methanamines react with aldehydes and isocyanides, indicating its utility in organic synthesis and potential applications in drug development and material science (Galli et al., 2019).

Novel Oxadiazole Derivatives from Benzimidazole : Vishwanathan and Gurupadayya (2014) synthesized a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines, suggesting their potential in creating new chemical entities with possible therapeutic applications (Vishwanathan & Gurupadayya, 2014).

Cytotoxicity in Cancer Therapy : Ferri et al. (2013) investigated the cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines. This study provides insights into the potential application of these compounds in cancer therapy, particularly as alternatives to conventional treatments like cisplatin (Ferri et al., 2013).

Antibacterial and Antifungal Activities : Ajani et al. (2016) focused on the synthesis and characterization of 2-alkanamino benzimidazole derivatives, including 1H-benzo[d]imidazol-2-yl)methanamine. The compounds exhibited significant potency as antimicrobial agents, indicating their potential use in developing new antibacterial and antifungal treatments (Ajani et al., 2016).

Corrosion Inhibition : Yadav et al. (2015) studied amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, as inhibitors for steel corrosion in acidic solutions. Their research highlights the potential industrial application of these compounds in protecting metals from corrosion (Yadav et al., 2015).

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their broad range of chemical and biological properties .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their interactions with different biological targets .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, the effects could be diverse depending on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1H-Imidazol-4-YL)methanamine. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

Orientations Futures

Imidazole has a broad range of chemical and biological properties . It is better known due to its broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Propriétés

IUPAC Name |

1H-imidazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCYZPCWSYUWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496861 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13400-46-9 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)

![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)